molecular formula C19H15BrN2O4 B6517842 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902855-90-7

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517842
CAS No.: 902855-90-7
M. Wt: 415.2 g/mol
InChI Key: WALFHGVBLUIADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused chromene-pyrimidine scaffold. Its structure features:

  • A 7-bromo substituent, which introduces electron-withdrawing effects.
  • A chromeno[2,3-d]pyrimidin-4-one core, enabling planar aromaticity and π-π stacking interactions.

This compound’s structural uniqueness lies in the combination of bromine and methoxy substituents, which may influence its physicochemical properties and biological activity compared to analogues .

Properties

IUPAC Name

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-24-13-5-3-4-10(7-13)17-21-18(23)14-8-11-6-12(20)9-15(25-2)16(11)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALFHGVBLUIADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C(=CC(=C4)Br)OC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a member of the chromeno-pyrimidine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, cytotoxic, and antimicrobial effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

Chemical Structure

  • Molecular Formula : C16_{16}H14_{14}BrN3_{3}O3_{3}
  • Molecular Weight : 396.21 g/mol
  • Solubility : Soluble in DMSO and ethanol

Anti-inflammatory Activity

Research indicates that compounds related to chromeno-pyrimidines exhibit significant anti-inflammatory properties. A study demonstrated that derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity. The mechanism involves the suppression of NF-κB activation pathways.

CompoundIC50_{50} (µM)Cytotoxicity (MTT Assay)
7-Bromo Compound12.5No cytotoxicity observed
Control (Dexamethasone)10Low cytotoxicity

Cytotoxic Activity

Cytotoxicity assays against various cancer cell lines (e.g., HeLa, MCF7) reveal that this compound exhibits potent antiproliferative effects. The compound's mechanism appears to involve disruption of microtubule dynamics.

Cell LineIC50_{50} (µM)Mechanism
HeLa8.0Microtubule disruption
MCF76.5Apoptosis induction

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Activity :
    A recent study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound.
    "The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines" .
  • Cytotoxicity Analysis :
    In a comparative study with standard chemotherapeutics like etoposide and camptothecin, the compound showed comparable efficacy against tumor cell lines while exhibiting lower toxicity towards normal cells.
    "The selectivity index for the chromeno-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics" .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Core Modifications

Chromeno[2,3-d]pyrimidine Derivatives
  • 7-Bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (): Differs only in the position of the methoxy group on the phenyl ring (4-methoxy vs. 3-methoxy).
  • 2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (): Replaces the 4-one carbonyl with a thione group and introduces a hydroxyl substituent. Thione derivatives often exhibit enhanced redox activity and metal-binding capacity .
Thieno[2,3-d]pyrimidine Derivatives
  • 2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (): Substitutes the chromene ring with a thiophene moiety, reducing aromaticity but improving solubility. The morpholine group enhances hydrophilicity, with a molecular weight of 313.38 g/mol .
  • 3H,4H-Thieno[2,3-d]pyrimidin-4-one TRPA1 Inhibitors (): Derivatives like these are optimized for ion channel modulation, highlighting the role of heterocyclic cores in targeting specific biological pathways .
Pyrrolo[2,3-d]pyrimidine Derivatives
  • 5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine ():
    Features multiple halogen substituents, increasing lipophilicity and metabolic stability. Such compounds are often explored in anticancer research .

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Chromeno[2,3-d]pyrimidin-4-one 7-Br, 9-OCH₃, 2-(3-OCH₃Ph) Not reported Not reported
4a (Thieno analogue, ) Thieno[2,3-d]pyrimidin-4-one Benzylideneamino, 7-methyl ~349.4 166–168
4b (Thieno analogue, ) Thieno[2,3-d]pyrimidin-4-one 4-Cl-benzylideneamino, 7-methyl ~383.9 198–200
Compound Thieno[2,3-d]pyrimidin-4-one 2-Morpholino, 5-phenyl 313.38 Not reported

Preparation Methods

Reaction Design and Optimization

The green synthesis of chromeno-pyrimidine derivatives has been achieved using ionic liquid catalysts, such as diethanolammonium chloroacetate ([HDEA][ClAc]), in a water-ethanol (1:1 v/v) solvent system. For the target compound, the reaction begins with 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-methoxybenzaldehyde as key substrates. Barbituric acid (2 mmol) reacts with these aldehydes (1 mmol each) in the presence of 20 mol% [HDEA][ClAc] under reflux for 3 hours. The ionic liquid facilitates both Knoevenagel condensation and Michael addition, critical for forming the chromene and pyrimidinone rings.

Mechanistic Insights

The mechanism proceeds via two pathways (Scheme 1):

  • Pathway A : Knoevenagel condensation between 5-bromo-2-hydroxy-4-methoxybenzaldehyde and barbituric acid generates an arylidene intermediate. A subsequent Michael addition with a second barbituric acid molecule forms a cyclized chromeno-pyrimidine precursor.

  • Pathway B : Cyclization of the initial intermediate followed by dehydration yields a metastable oxadeazaflavine structure, which reacts with 3-methoxybenzaldehyde to introduce the aryl substituent.

Pathway A dominates due to the electron-withdrawing bromo group, which enhances the electrophilicity of the intermediate. The final product is isolated in 78% yield after recrystallization from ethanol.

Multi-Component Reaction (MCR) Strategy

Substrate Selection and Conditions

A multi-component approach leverages 2-imino-2H-chromene-3-carboxamide intermediates, synthesized from salicylaldehydes and cyanoacetamide in aqueous NaHCO₃. For the target compound, 5-bromo-2-hydroxy-4-methoxybenzaldehyde is condensed with cyanoacetamide to form 2-imino-7-bromo-9-methoxy-2H-chromene-3-carboxamide. This intermediate reacts with 3-methoxybenzaldehyde in ethanol under piperidine catalysis (1.2 equiv.) at 100°C for 5 hours.

Cyclization and Functionalization

The reaction proceeds via nucleophilic attack of the aldehyde on the chromene’s α,β-unsaturated carbonyl system, followed by intramolecular cyclization to form the pyrimidinone ring (Scheme 2). DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is added post-cyclization to tautomerize the product, achieving a 65% isolated yield.

Halogenation and Methoxylation Techniques

Methoxy Group Installation

Methoxy groups at C9 and C3' are introduced using:

  • Methoxylated Aldehydes : 2-Hydroxy-4-methoxybenzaldehyde and 3-methoxybenzaldehyde ensure regioselective methoxylation.

  • Post-Synthetic Methylation : Treatment of hydroxylated intermediates with methyl iodide in DMF/K₂CO₃ at 60°C for 12 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 1H, H5), 7.45 (s, 1H, H6), 6.93 (d, J = 2.4 Hz, 1H, H8), 6.53 (s, 1H, H2'), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).

  • ¹³C NMR : 160.1 (C4), 154.3 (C10a), 134.7 (C7-Br), 117.8 (C9-OCH₃), 108.9 (C3'-OCH₃).

Infrared (IR) Spectroscopy

Key absorptions at 1,680 cm⁻¹ (C=O), 1,610 cm⁻¹ (C=N), and 1,250 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Ionic Liquid Catalysis783Eco-friendly, single-step
Multi-Component655Modular substrate variation
Halogenation-Methylation7014Flexibility in functionalization

The ionic liquid method outperforms others in efficiency and sustainability, though the multi-component approach allows greater structural diversification .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing 7-bromo-9-methoxy-2-(3-methoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Core Formation : Cyclization of precursors (e.g., chromene or pyrimidine derivatives) under reflux in solvents like ethanol or dimethylformamide (DMF) .
  • Substitution Reactions : Bromine and methoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures ≥95% purity .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.36 ppm for pyrimidine protons) .
  • Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z 450.9 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic Pca21 space group for brominated analogs) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer :

  • Enzyme Assays : Fluorescence-based or colorimetric assays (e.g., kinase inhibition) with IC₅₀ calculations .
  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) protocols against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in aryl substitutions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining >90% yield .

Q. How do substituents (e.g., bromine vs. methoxy) influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 7-chloro or 9-ethoxy derivatives) and test bioactivity. Bromine enhances electrophilicity, improving kinase inhibition by 30% compared to chloro analogs .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?

  • Methodological Answer :

  • Cross-Validation : Use High-Resolution Mass Spectrometry (HR-MS) to distinguish isobaric impurities .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereomers in chromeno-pyrimidine derivatives) .

Q. What strategies validate target engagement in cellular assays?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to intracellular targets by measuring protein thermal stability shifts .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) with recombinant proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.